Pseudoprotodioscin

描述

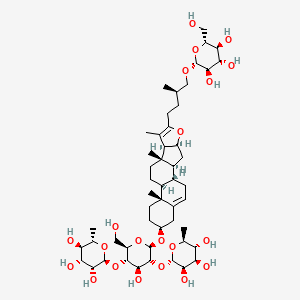

This compound is a natural product found in Smilax menispermoidea, Trachycarpus fortunei, and other organisms with data available.

Structure

2D Structure

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCUMTGKKLOMCW-XNVNDPJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315996 |

Source

|

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102115-79-7 |

Source

|

| Record name | Pseudoprotodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102115-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoprotodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102115797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOPROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB4XAC5WHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Trove of Pseudoprotodioscin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Pseudoprotodioscin (PPD), a steroidal saponin of significant interest in the scientific and pharmaceutical communities. Tailored for researchers, scientists, and drug development professionals, this document details the botanical origins of PPD, presents quantitative data on its prevalence, outlines detailed experimental protocols for its extraction and analysis, and visualizes its known signaling pathways.

Executive Summary

This compound, a furostanol bisglycoside, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects, as well as a role in regulating lipid metabolism. Its potential therapeutic applications underscore the importance of identifying and quantifying its natural sources. This guide consolidates current scientific knowledge to facilitate further research and development. The primary sources of PPD are plants from the Dioscorea (yam) genus, though it is also found in other plant families.

Natural Sources of this compound

This compound has been isolated from a variety of plant species. The concentration of this bioactive compound can vary significantly depending on the plant species, the part of the plant used, and geographical location.[1] Plants of the Dioscorea genus are particularly rich sources of PPD.[1]

Quantitative Analysis of this compound in Botanical Sources

The following table summarizes the quantitative data available for this compound content in various plant species. This information is crucial for selecting appropriate source materials for research and potential commercial extraction.

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Dioscorea composita Hemsl. | Dioscoreaceae | Not Specified | 19.36 | [1] |

| Dioscorea nipponica Makino | Dioscoreaceae | Not Specified | 16.24 | [1] |

| Dioscorea zingiberensis C. H. Wright | Dioscoreaceae | Rhizomes | 6.67 | [1] |

| Paris polyphylla var. Yunnanensis | Melanthiaceae | Not Specified | 2.932 | [1] |

| Polygonatum kingianum Collett & Hemsl. | Asparagaceae | Not Specified | 0.06517 | [1] |

| Tribulus terrestris L. | Zygophyllaceae | Not Specified | 0.00073 | [1] |

| Dioscorea panthaica | Dioscoreaceae | Rhizomes | Present | [2] |

| Smilax menispermoidea | Smilacaceae | Not Specified | Present | [2] |

| Solanum intrusum | Solanaceae | Unripe Berries | Present |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are synthesized from various scientific publications to provide a practical guide for laboratory work.

I. Extraction and Isolation of this compound from Dioscorea zingiberensis Rhizomes

This protocol outlines a general procedure for the extraction and purification of PPD.

1. Preparation of Plant Material:

-

Fresh rhizomes of Dioscorea zingiberensis are collected, washed, and dried.

-

The dried rhizomes are pulverized into a fine powder.

2. Extraction:

-

The powdered plant material is extracted with 95% ethanol.[1] A common method is reflux extraction or ultrasonic-assisted extraction to enhance efficiency.

-

Ultrasonic-Assisted Extraction Example: Mix the plant powder with 70% ethanol at a specified solid-to-liquid ratio. Sonicate the mixture for 30-60 minutes at a controlled temperature and frequency (e.g., 40 kHz, 360 W).[1] Repeat the extraction process multiple times for optimal yield.

-

3. Preliminary Purification:

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

4. Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography for further purification.

-

Macroporous Resin Chromatography: The extract is loaded onto a pre-treated macroporous resin column (e.g., AB-8). The column is washed with water to remove impurities, and then the saponins are eluted with a gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

-

Silica Gel Chromatography: Fractions enriched with PPD are further purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Reversed-Phase Chromatography: Final purification can be achieved using reversed-phase column chromatography (e.g., ODS) with a methanol-water or acetonitrile-water gradient.

-

5. Final Purification:

-

Fractions containing pure PPD are identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The pure fractions are combined, and the solvent is evaporated to yield purified this compound.

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantitative analysis of PPD.

1. Chromatographic Conditions:

-

Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[1]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).[1]

-

Gradient Program: A typical gradient might be: 0-18 min, 25% A → 36% A; 18-40 min, 36% A → 90% A; 40-55 min, 90% A.[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Detection Wavelength: 210 nm.[1]

-

Injection Volume: 10-20 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

-

Sample Solution: Accurately weigh the powdered plant material or extract, and extract with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm membrane filter before injection.

3. Data Analysis:

-

Identify the PPD peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of PPD in the sample by using the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

This compound has been shown to influence cellular lipid metabolism, particularly by affecting the synthesis of cholesterol and triglycerides. One of the key pathways implicated is the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs) and microRNA 33a/b.

PPD-Mediated Regulation of Cholesterol Homeostasis

PPD has been found to inhibit the transcription of SREBP1c and SREBP2. This inhibition is associated with a decrease in the levels of microRNA 33a and 33b, which are intronic microRNAs located within the SREBP genes. The downregulation of miR-33a/b leads to an increase in the expression of their target, ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial protein for reverse cholesterol transport, facilitating the efflux of cholesterol from cells. By upregulating ABCA1, PPD promotes cholesterol efflux. The precise molecular mechanism of how PPD inhibits SREBP transcription is still under investigation, and it is not yet confirmed whether PPD directly binds to SREBPs or other proteins in the pathway.

Experimental Workflow for PPD Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction, purification, and quantification of this compound from a plant source.

References

An In-depth Technical Guide to the Chemical Structure of Pseudoprotodioscin

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and structural properties of Pseudoprotodioscin, a furostanol steroidal saponin with significant biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical Structure

This compound is a complex glycoside belonging to the furostanol class of steroidal saponins. Its structure is characterized by a C27 steroid aglycone core linked to a branched oligosaccharide chain.

-

Aglycone Core: The aglycone is a furostanol, which is a derivative of cholestane. Specifically, it is a (3β,25R)-furosta-5,20(22)-diene skeleton. This core features a double bond between carbons 5 and 6 (Δ⁵) and another between carbons 20 and 22 within the furan ring system. The stereochemistry at position 25 is of the R configuration.

-

Oligosaccharide Moiety: A branched trisaccharide chain is attached to the hydroxyl group at the C-3 position of the aglycone. An additional glucose unit is attached at the C-26 position. The full IUPAC name is (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside.

The presence of both the furostanol aglycone and the specific arrangement of sugar moieties is critical for its biological functions, including its cytotoxic, anti-inflammatory, and cholesterol-regulating activities.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 102115-79-7 | [1] |

| Molecular Formula | C₅₁H₈₂O₂₁ | [1] |

| Molecular Weight | 1031.18 g/mol | [1] |

| Appearance | White powder / Crystalline solid | [2] |

| Melting Point | >201°C (decomposes) | [2] |

| Solubility | Soluble in methanol, slightly soluble in water. | [2] |

| DMF: 10 mg/mL | [3] | |

| DMSO: 10 mg/mL | [3] | |

| PBS (pH 7.2): 5 mg/mL | [3] | |

| Specific Rotation (α) | -80.4 (c, 1 in Pyridine) | [2] |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound as cited in the literature.

This compound is naturally found in the rhizomes of plants from the Dioscorea genus, such as Dioscorea panthaica. The general workflow for its isolation involves extraction followed by multi-step chromatography.[4]

Workflow for Isolation

References

A Comprehensive Technical Guide on the Preliminary Biological Activities of Pseudoprotodioscin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current state of research on Pseudoprotodioscin (PPD), a steroidal saponin primarily isolated from plants of the Dioscorea genus.[1][2][3] PPD has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, hepatoprotective, and cardioprotective effects.[1][2] This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the molecular pathways influenced by PPD.

Anticancer Activities

PPD exhibits cytotoxic effects against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and autophagy.[1] Its efficacy appears to be concentration-dependent, with higher concentrations favoring anticancer activity.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of PPD against several cancer cell lines as reported in preliminary screenings.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Osteosarcoma | 10.48 | [1] |

Metabolites of PPD have also shown significant cytotoxicity against A375, L929, and HeLa cells, with IC₅₀ values ranging from 1.18 µM to 17.88 µM.[4]

Signaling Pathways in Anticancer Activity

A. Endometrial Cancer: miR-182-5p/FoxO1 Axis

In endometrial cancer cells, PPD has been shown to induce apoptosis and autophagy by modulating the miR-182-5p/FoxO1 signaling pathway.[1] PPD downregulates the expression of microRNA-182-5p. This action relieves the inhibitory effect of the miRNA on its target, Forkhead Box O1 (FoxO1), leading to increased FoxO1 protein levels. Elevated FoxO1 subsequently activates both the mitochondrial apoptosis pathway and autophagy.[1]

B. General Apoptosis Induction

While specific pathways are still under investigation for many cancer types, the general mechanism involves the activation of apoptotic signaling.[1] Related saponins like Dioscin have been shown to induce caspase-independent apoptosis through the release and nuclear translocation of Apoptosis Inducing Factor (AIF).[5] This suggests a potential avenue of investigation for PPD's precise apoptotic mechanism.

Experimental Protocols

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., HeLa, A375) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of PPD for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).[6]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Analysis (Annexin V/7-AAD Staining):

-

Culture and treat cells with PPD as described above.

-

Harvest cells, including floating and adherent populations.

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-APC and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark.[7]

-

Analyze the stained cells using a flow cytometer. The different quadrants will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Effects

PPD demonstrates anti-inflammatory properties, primarily by suppressing key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB).[1] This activity is particularly noted at lower concentrations of PPD.[1]

Quantitative Data: In Vitro & In Vivo Activity

| Model | Concentration/Dose | Effect | Reference |

| B16F1 Cells | >100 µM | Weakly suppresses inflammatory cytokine production | [1] |

| Cellular Model | 2.5 µM | Exhibits estrogenic and anti-inflammatory effects | [1] |

| Atherosclerosis-prone mice | 2.5 mg/kg | Exhibits estrogenic and anti-inflammatory effects | [1] |

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and proteasomal degradation.[8][9] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][11] PPD is suggested to exert its anti-inflammatory effect by inhibiting this pathway, thereby reducing the expression of inflammatory cytokines.[1]

Experimental Protocols

-

NF-κB Reporter Assay:

-

Transfect cells (e.g., HEK293) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Pre-treat the transfected cells with various concentrations of PPD.

-

Induce inflammation with an agonist like TNF-α or LPS.

-

Lyse the cells and measure reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of the NF-κB pathway.

-

-

Immunofluorescence for p65 Translocation:

-

Grow cells (e.g., macrophages) on coverslips and pre-treat with PPD.

-

Stimulate with an inflammatory agent.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope to observe the localization of p65 (cytoplasmic vs. nuclear).

-

Hepatoprotective and Cardioprotective Activities

PPD demonstrates protective effects on the liver and cardiovascular system, primarily through antioxidant actions and the regulation of lipid metabolism.[1]

Quantitative Data: Hepatoprotective Effects

| Model | Concentration | Effect | Reference |

| H₂O₂-induced damage model | 50 µM | Elevated glutathione (GSH) levels and reduced intracellular reactive oxygen species (ROS) | [1] |

Signaling Pathways in Lipid Metabolism

PPD plays a significant role in regulating cholesterol and triglyceride synthesis. It inhibits Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2) and downregulates microRNA 33a/b levels.[6][7] This leads to a reciprocal increase in the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux to ApoA-1.[7] Additionally, PPD can reduce levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to an increase in the low-density lipoprotein receptor (LDLR) and enhanced clearance of LDL cholesterol.[1][7]

Experimental Protocols

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cells (e.g., HepG2, THP-1 macrophages) with PPD.

-

Isolate total RNA using a suitable extraction kit.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform qRT-PCR using specific primers for target genes (e.g., ABCA1, HMGCR, FAS, PCSK9, SREBF1, SREBF2) and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.[7]

-

-

Western Blotting:

-

Prepare protein lysates from PPD-treated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., ABCA1, LDLR).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[7]

-

Pharmacokinetics and Conclusion

Preliminary pharmacokinetic studies in rats have indicated that PPD undergoes rapid excretion and possesses low oral bioavailability (5.7%).[1][2][3] This presents a significant challenge for its clinical development and suggests that future research should focus on novel drug delivery systems, such as lipid-based nanoparticles, to enhance its therapeutic efficacy.[1][2][3]

References

- 1. Research Progress on the Biological Activities and Clinical Applications of this compound [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Microbial metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dioscin induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound inhibits SREBPs and microRNA 33a/b levels and reduces the gene expression regarding the synthesis of cholesterol and triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early In-Vitro Screening of Pseudoprotodioscin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotodioscin (PPD), a steroidal saponin primarily isolated from plants of the Dioscorea genus, has garnered significant interest in oncological research. Emerging evidence suggests its potential as a cytotoxic agent against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the core methodologies for the early in-vitro screening of PPD's cytotoxic effects, tailored for researchers and professionals in drug development. This document outlines detailed experimental protocols, data presentation standards, and visualizations of the associated molecular pathways and experimental workflows.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions. A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Bone Cancer | 10.48 | [1] |

Note: IC50 values can be influenced by assay type, exposure time, and cell passage number. Researchers are encouraged to determine IC50 values in their specific cellular models.

Experimental Protocols

A comprehensive in-vitro evaluation of PPD's cytotoxicity involves a panel of assays to assess cell viability, membrane integrity, and the mechanisms of cell death.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

PPD Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of PPD. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of PPD concentration to determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have appropriate controls: a) spontaneous LDH release (untreated cells), b) maximum LDH release (cells treated with a lysis buffer), and c) a background control (medium only).[5]

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[6] Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PPD for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[7]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with PPD as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as the Bcl-2 family proteins and caspases.

Protocol:

-

Cell Lysis: After PPD treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin as a loading control) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in-vitro cytotoxicity screening of this compound.

PPD-Induced Apoptosis Signaling Pathway

Caption: PPD-induced mitochondrial apoptosis signaling pathway.

Conclusion

The in-vitro screening methods detailed in this guide provide a robust framework for the initial characterization of this compound's cytotoxic and anti-cancer properties. A multi-assay approach is crucial to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The provided protocols and visualizations serve as a foundational resource for researchers aiming to explore the therapeutic potential of PPD. Subsequent studies should focus on validating these in-vitro findings in more complex pre-clinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Pharmacological Promise of Pseudoprotodioscin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotodioscin (PPD), a steroidal saponin primarily isolated from plants of the Dioscorea genus, has emerged as a compound of significant interest in pharmacological research.[1] Exhibiting a wide spectrum of biological activities, PPD has demonstrated potential as a therapeutic agent in various disease models. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory effects. The information is presented to aid researchers and drug development professionals in their exploration of this promising natural product.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A375 | Melanoma | Cytotoxicity Assay | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | Cytotoxicity Assay | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | Cytotoxicity Assay | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Bone Cancer | Not Specified | 10.48 | [1] |

Table 2: Anti-inflammatory and Metabolic Effects of this compound

| Effect | Model | Concentration/Dose | Observations | Reference |

| Anti-inflammatory | In vitro (B16F1 cells) | > 100 µM | Weakly suppresses inflammatory cytokine production | [1] |

| Anti-inflammatory | In vitro | 2.5 µM | Estrogenic and anti-inflammatory effects | [1] |

| Anti-inflammatory & Cardioprotective | In vivo (atherosclerosis-prone mice) | 2.5 mg/kg | Anti-atherosclerotic effects | [1] |

| Hepatoprotective | In vitro (HepG2 cells) | 50 µM | Increased glutathione (GSH) levels and reduced reactive oxygen species (ROS) | [1] |

| Regulation of Lipid Metabolism | In vitro | 25 µM | Inhibits transcription of SREBP1c and SREBP2 | [1] |

| Endometrial Cancer | In vitro | 80 µg/mL | Downregulates miR-182-5p expression | [1] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of various signaling pathways. The following diagrams illustrate the key molecular mechanisms.

Figure 1: Anticancer mechanism of this compound in endometrial cancer.

Figure 2: Anti-inflammatory mechanism of this compound.

Figure 3: Metabolic regulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the pharmacological evaluation of this compound.

In Vitro Assays

1. Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PPD that inhibits 50% of cell growth).

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

3. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse the PPD-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, SREBP, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to quantify the expression levels of specific genes. It involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using a real-time PCR machine.

-

Protocol:

-

RNA Extraction: Extract total RNA from PPD-treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using gene-specific primers (e.g., for TNF-α, IL-6, SREBP1c, ABCA1) and a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in gene expression using the 2-ΔΔCt method.

-

In Vivo Models

1. Anticancer Activity in Xenograft Mouse Model

-

Model: Nude mice are subcutaneously injected with human cancer cells to induce tumor formation.

-

Protocol:

-

Tumor Induction: Inject cancer cells (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm3), randomly assign the mice to treatment groups. Administer this compound (e.g., via intraperitoneal or oral gavage) at various doses. A control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Analyze the tumor growth inhibition and perform histological and immunohistochemical analysis of the tumor tissues.

-

2. Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

-

Model: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema.

-

Protocol:

-

Animal Groups: Divide the animals (e.g., rats or mice) into control and treatment groups.

-

Treatment: Administer this compound orally or intraperitoneally at different doses one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the PPD-treated groups compared to the control group.

-

Experimental Workflow

The following diagram provides a general workflow for the pharmacological evaluation of this compound.

Figure 4: General experimental workflow for pharmacological evaluation.

Conclusion

This compound is a natural compound with multifaceted pharmacological activities, demonstrating significant potential in the fields of oncology, inflammation, and metabolic diseases. The data and protocols presented in this guide offer a solid foundation for further research and development. While promising, it is important to note that the bioavailability of PPD is low, suggesting that future studies should also focus on the development of effective drug delivery systems to enhance its therapeutic efficacy.[1] Further in-depth mechanistic studies and well-designed preclinical and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Molecular Intricacies of Pseudoprotodioscin: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the core molecular workings of Pseudoprotodioscin (PPD), a steroidal saponin with burgeoning potential in oncology and metabolic disease therapeutics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to provide a comprehensive overview of PPD's bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanisms of Action: A Multi-pronged Approach

This compound exerts its pharmacological effects through a multi-faceted approach, primarily targeting pathways involved in cancer progression, inflammation, and lipid metabolism. Its actions are concentration-dependent, with anti-inflammatory effects observed at lower concentrations and potent anti-cancer activity at higher doses.[1]

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A hallmark of PPD's anti-neoplastic properties is its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.

Apoptosis Induction: PPD activates the mitochondrial apoptosis pathway.[1] In endometrial cancer cells, PPD has been shown to downregulate the expression of miR-182-5p, which in turn relieves the inhibition of the transcription factor FoxO1.[1] Increased FoxO1 protein levels subsequently trigger the mitochondrial apoptotic cascade.[1]

Cell Cycle Arrest: While the direct mechanism of PPD on cell cycle arrest is still under investigation, related steroidal saponins like Methyl protodioscin (MPD) have been shown to induce G2/M phase arrest in cancer cells.[2][3] This is often accompanied by the modulation of key cell cycle regulatory proteins.

Regulation of Lipid Metabolism

PPD has demonstrated significant potential in modulating lipid metabolism, a key factor in cardiovascular diseases. Its mechanism involves the intricate regulation of cholesterol and triglyceride synthesis. PPD inhibits the transcription of Sterol Regulatory Element-Binding Proteins (SREBP1c and SREBP2) by decreasing the levels of microRNA-33a/b.[1][4] This action leads to an increase in the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux.[1][4] Furthermore, in macrophages, PPD reduces the mRNA levels of enzymes crucial for fatty acid synthesis, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC).[1][4] It also promotes the expression of the low-density lipoprotein (LDL) receptor by decreasing the levels of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][4]

Anti-Inflammatory Effects

PPD exhibits anti-inflammatory properties by targeting key inflammatory mediators. At a concentration of 2.5 µM, it has been shown to inhibit the activity of NF-κB, a crucial transcription factor in the inflammatory response.[5] This inhibition has been observed in both isolated mouse peritoneal macrophages and human umbilical vein endothelial cells (HUVECs).[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various experimental models.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Osteosarcoma | 10.48 | [1] |

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines.

| Parameter | Cell Line | Treatment Concentration | Fold Change/Effect | Reference |

| ABCA1 Protein Levels | Hep G2 | 25 µM | Increased | [1][4] |

| ABCA1 mRNA Levels | Hep G2 | 25 µM | Increased | [4] |

| SREBP1c Transcription | Hep G2 | 25 µM | Inhibited | [1][4] |

| SREBP2 Transcription | Hep G2 | 25 µM | Inhibited | [1][4] |

| microRNA-33a/b Levels | Hep G2 | 25 µM | Decreased | [1][4] |

| HMGCR mRNA Levels | THP-1 Macrophages | Not Specified | Reduced | [1][4] |

| FAS mRNA Levels | THP-1 Macrophages | Not Specified | Reduced | [1][4] |

| ACC mRNA Levels | THP-1 Macrophages | Not Specified | Reduced | [1][4] |

| PCSK9 Levels | THP-1 Macrophages | Not Specified | Decreased | [1][4] |

| NF-κB Activity | Mouse Peritoneal Macrophages | 2.5 µM | Inhibited | [5] |

| NF-κB Activity | HUVECs | 2.5 µM | Inhibited | [5] |

| miR-182-5p Expression | Endometrial Cancer Cells | 80 µg/mL | Downregulated | [1] |

| FoxO1 Protein Levels | Endometrial Cancer Cells | 80 µg/mL | Increased | [1] |

Table 2: Molecular Effects of this compound on Key Signaling Molecules.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of PPD and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with PPD for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with PPD, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse PPD-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., ABCA1, SREBP, FoxO1, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression

-

RNA Extraction: Isolate total RNA, including miRNA, from cells using a suitable kit.

-

Reverse Transcription:

-

For miRNA: Use a specific stem-loop primer for each miRNA of interest (e.g., miR-33a, miR-33b, miR-182-5p) for reverse transcription.

-

For mRNA: Use oligo(dT) or random primers for reverse transcription of mRNA transcripts (e.g., ABCA1, SREBP1c, SREBP2, HMGCR, FAS, ACC).

-

-

qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes.

-

Data Analysis: Normalize the expression levels to an appropriate internal control (e.g., U6 snRNA for miRNA, GAPDH or β-actin for mRNA) and calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Cholesterol Efflux Assay

-

Cell Labeling: Label macrophages (e.g., THP-1) with a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or [³H]-cholesterol.

-

Equilibration: Equilibrate the cells in a serum-free medium.

-

Efflux Induction: Treat the cells with PPD in the presence of cholesterol acceptors like apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

Quantification: Measure the amount of cholesterol that has moved from the cells to the medium. For fluorescently labeled cholesterol, measure the fluorescence of the medium. For radiolabeled cholesterol, use liquid scintillation counting.

-

Calculation: Calculate the percentage of cholesterol efflux as the amount of cholesterol in the medium divided by the total cholesterol (medium + cell lysate).

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: PPD's regulation of lipid metabolism.

Caption: PPD-induced apoptosis and autophagy in endometrial cancer.

Caption: Workflow for Apoptosis Assay.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its complex interactions and to translate these promising preclinical findings into clinical applications.

References

Initial Studies on Pseudoprotodioscin from Dioscorea Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotodioscin (PPD), a furostanol bisglycoside, is a prominent steroidal saponin first isolated from various species of the genus Dioscorea. These plants, commonly known as yams, have a long history in traditional medicine, and modern scientific inquiry has identified PPD as one of the key bioactive constituents responsible for their therapeutic effects. Initial investigations into PPD have revealed a spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines, as well as anti-inflammatory, hepatoprotective, and cardioprotective properties. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its isolation, structural elucidation, early biological evaluations, and initial mechanistic insights. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Data Presentation

Quantitative Biological Activity Data

The initial in vitro studies of this compound demonstrated its cytotoxic potential across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these early screenings are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Human Malignant Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Murine Connective Tissue Fibroblast | 5.09 ± 4.65 | [1] |

| HeLa | Human Cervical Adenocarcinoma | 3.32 ± 2.49 | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Dioscorea panthaica

The following protocol is a composite of methods described in early studies on the isolation of steroidal saponins from Dioscorea species.

a. Plant Material Preparation: The fresh rhizomes of Dioscorea panthaica are collected, washed, and air-dried. The dried rhizomes are then pulverized into a coarse powder.

b. Extraction: The powdered rhizomes are extracted with 95% ethanol at room temperature. The extraction is typically carried out three times to ensure maximum yield. The ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

c. Fractionation: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in steroidal saponins, is collected and concentrated.

d. Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing PPD are pooled and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

e. Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient as the mobile phase. The purity of the isolated this compound is confirmed by analytical HPLC.[2][3][4]

Structural Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

a. Spectroscopic Analysis: The isolated compound is subjected to a comprehensive analysis using various spectroscopic methods, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments to establish the complete structure and stereochemistry of the molecule.[2][6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture: Human cancer cell lines (e.g., A375, L929, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

b. Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

c. Treatment with this compound: A stock solution of PPD is prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations of PPD and incubated for a specified period (e.g., 48 or 72 hours).

d. MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid).

e. Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[8][9]

Mandatory Visualization

Experimental Workflow for Isolation and Identification of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Signaling Pathway for the Hypolipidemic Effect of this compound

Caption: PPD's inhibition of SREBP-2 and miR-33a/b leading to increased cholesterol efflux.

Conclusion

The initial studies on this compound have laid a strong foundation for its development as a potential therapeutic agent. Its significant cytotoxic activity against cancer cells, coupled with its beneficial effects on lipid metabolism, highlights its multifaceted pharmacological profile. The experimental protocols and data presented in this guide offer a comprehensive overview of the seminal work on this promising natural product. Further research to optimize its extraction, elucidate its diverse mechanisms of action, and evaluate its efficacy and safety in preclinical and clinical settings is warranted. This foundational knowledge is critical for unlocking the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. [Isolation and identification of steroidal saponins from Dioscorea panthaica Prain et Burkill] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Isolation and structure determination of steroidal saponin from Dioscorea zingiberensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C51H82O21 | CID 21637110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Pseudoprotodioscin: A Technical Guide

Introduction: Pseudoprotodioscin (PPD) is a furostanol bisglycoside, a type of steroidal saponin, predominantly isolated from plants of the Dioscorea genus.[1][2] As a prominent active biomolecule, PPD has garnered significant attention from researchers and drug development professionals for its wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, cardioprotective, and anticancer effects.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details common experimental protocols for its study, and visualizes key biological signaling pathways it modulates.

Chemical and Physical Properties

This compound is a complex molecule with a high molecular weight. It typically presents as a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅₁H₈₂O₂₁ | [1][3][4][5][6] |

| Molar Mass | 1031.18 g/mol | [3][6] |

| Molecular Weight | 1031.2 g/mol | [1][4][5] |

| Appearance | White powder / crystalline solid | [2][3][5] |

| Melting Point | >201°C (decomposition) | [3] |

| Specific Rotation (α) | -80.4° (c=1 in Pyridine) | [3] |

| pKa (Predicted) | 12.70 ± 0.70 | [3] |

| Stability | Hygroscopic (moisture-sensitive) |[2][3] |

The solubility of this compound is a critical factor for its extraction, formulation, and biological testing. It exhibits good solubility in polar organic solvents like methanol and DMSO, and is also soluble in water, but is poorly soluble in less polar solvents such as acetone and ethyl acetate.[2][3] Detailed solubility data is provided in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Methanol | Soluble | [2][3] |

| Water | Soluble / Slightly Soluble | [2][3][6] |

| Dimethylformamide (DMF) | 10 mg/mL | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL - 100 mg/mL | [4][5][6] |

| Ethanol | 40 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [4][5] |

| Acetone | Insoluble | [3] |

| Ethyl Acetate | Insoluble |[3] |

Spectroscopic Data for Structural Elucidation

The complex steroidal structure of this compound, featuring a furostanol backbone and multiple sugar moieties, necessitates the use of advanced spectroscopic techniques for its identification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the complete chemical structure. These techniques allow for the assignment of all proton and carbon signals, establishing connectivity between atoms and confirming the stereochemistry of the molecule.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula by providing a highly accurate mass measurement.[1] Tandem MS (MS/MS) experiments are employed to analyze fragmentation patterns, which helps in confirming the structure of the aglycone core and the sequence of the sugar chains.

Experimental Protocols

3.1 Extraction and Isolation from Plant Material this compound is naturally found in the rhizomes of plants like Dioscorea spongiosa and Dioscorea panthaica.[1][2] A generalized protocol for its extraction involves the following steps:

-

Preparation: Dried and powdered plant rhizomes are used as the starting material.

-

Solvent Extraction: The powder is mixed with a polar solvent, typically methanol or a percentage of ethanol in water (e.g., 50-95% ethanol).[2]

-

Extraction Enhancement: The extraction process is often enhanced using methods such as ultrasonication (e.g., 40 kHz for 30 minutes) or heating under reflux to increase efficiency.[2]

-

Purification: The crude extract is then subjected to a series of chromatographic techniques (e.g., column chromatography over silica gel or reversed-phase materials) to isolate and purify this compound from other plant metabolites.

3.2 Quantification by High-Performance Liquid Chromatography (HPLC) A reliable HPLC method is crucial for quantifying this compound in plant extracts or biological samples.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., Waters, Zorbax).[8]

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[8]

-

Elution Program: A representative gradient might be 15% to 60% acetonitrile over 30 minutes.[8]

-

Flow Rate: A typical flow rate is around 0.2-1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

-

Detection: UV detection is performed at a wavelength where the compound absorbs, often around 210-220 nm.[8]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways.

4.1 Regulation of Cholesterol and Triglyceride Synthesis PPD plays a significant role in lipid metabolism. It inhibits the transcription of Sterol Regulatory Element-Binding Proteins (SREBP1c and SREBP2) by decreasing the levels of microRNA 33a/b.[3][6] This action leads to a reciprocal increase in the levels of ATP-binding cassette transporter A1 (ABCA1), a key protein that promotes the efflux of cholesterol from cells.[3] This mechanism makes PPD a compound of interest for managing cardiovascular diseases.[9]

4.2 Anticancer Mechanism in Endometrial Cancer In the context of endometrial cancer, PPD has been shown to induce apoptosis and autophagy. It achieves this by downregulating miR-182-5p. This microRNA normally inhibits the Forkhead Box O1 (FoxO1) protein. By reducing miR-182-5p, PPD effectively "releases the brakes" on FoxO1, leading to increased FoxO1 protein levels.[10][11] Elevated FoxO1 then activates downstream targets that trigger the mitochondrial apoptosis pathway and cellular autophagy, contributing to the death of cancer cells.

4.3 Anti-inflammatory Effects PPD also demonstrates significant anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes and cytokines.[2][4][5] By suppressing the NF-κB pathway, PPD can reduce the inflammatory response, highlighting its therapeutic potential for inflammatory conditions.[5]

References

- 1. This compound | C51H82O21 | CID 21637110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 102115-79-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Microbial metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits SREBPs and microRNA 33a/b levels and reduces the gene expression regarding the synthesis of cholesterol and triglycerides. | Semantic Scholar [semanticscholar.org]

- 10. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Steroidal Saponins: A Technical Guide to Pseudoprotodioscin and Its Biological Activities

This technical guide provides a comprehensive literature survey on the steroidal saponin Pseudoprotodioscin (PPD), targeting researchers, scientists, and professionals in drug development. It covers the core pharmacological activities, underlying molecular mechanisms, and detailed experimental protocols relevant to the study of PPD and similar compounds.

Introduction to Steroidal Saponins and this compound

Steroidal saponins are a class of naturally occurring glycosides, characterized by a steroid aglycone core (sapogenin) linked to one or more sugar chains.[1] These compounds are abundant in various plant species, particularly in monocotyledonous families such as Dioscoreaceae and Liliaceae.[1][2] They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and antitumor effects.[3]

This compound (PPD), a furostanol-type steroidal saponin, is a prominent bioactive compound primarily isolated from plants of the Dioscorea genus, such as Discorea nipponica and Dioscorea composita.[1] PPD has garnered significant scientific interest for its potent and diverse biological activities, which include anticancer, anti-inflammatory, cardioprotective, and hepatoprotective effects.[1][4] This guide delves into the molecular mechanisms driving these effects and the experimental methods used to investigate them.

Pharmacological Activities and Signaling Pathways of this compound

PPD exerts its effects through the modulation of multiple cellular signaling pathways. Its activity is often concentration-dependent, exhibiting anti-inflammatory effects at low concentrations and anticancer effects at high concentrations.[1]

Anticancer Activity

Steroidal saponins are recognized for their potential to inhibit cancer hallmarks and even reverse tumor drug resistance.[3][5] PPD, in particular, demonstrates cytotoxic effects against a range of cancer cell lines.[1][6] The primary mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[2][7]

One of the well-elucidated pathways involves its action in endometrial cancer. PPD downregulates the expression of microRNA-182-5p (miR-182-5p). This action relieves the inhibition on the transcription factor FoxO1, leading to increased FoxO1 protein levels.[1] Elevated FoxO1 subsequently activates both the mitochondrial apoptosis pathway and autophagy, leading to cancer cell death.[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of various diseases.[8] Many plant-derived compounds, including steroidal saponins, exhibit potent anti-inflammatory properties.[8][9] The mechanism often involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] PPD has been shown to inhibit the activity of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α.[1][6]

Lipid Metabolism Regulation

PPD also plays a crucial role in regulating lipid metabolism, a key aspect of its cardioprotective effects.[1] It helps promote cholesterol efflux and inhibit the synthesis of cholesterol and triglycerides. The mechanism involves the inhibition of sterol regulatory element-binding proteins (SREBP1c and SREBP2) by decreasing the levels of miR-33a/b.[1] This, in turn, increases the levels of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux.[1]

Quantitative Data Summary: In Vitro Cytotoxicity

The anticancer potential of PPD has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for PPD against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1][6] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1][6] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1][6] |

| Osteosarcoma Cells | Bone Cancer | 10.48 | [1] |

Experimental Protocols